molecular formula C18H20OS B1613632 4-tert-Butyl-4'-(thiomethyl)benzophenone CAS No. 73242-05-4

4-tert-Butyl-4'-(thiomethyl)benzophenone

Cat. No.: B1613632
CAS No.: 73242-05-4
M. Wt: 284.4 g/mol
InChI Key: ZSHWCYKHLQGNJV-UHFFFAOYSA-N
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Description

4-tert-Butyl-4’-(thiomethyl)benzophenone is an organic compound with the molecular formula C18H20OS It is a derivative of benzophenone, where the phenyl groups are substituted with tert-butyl and thiomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-4’-(thiomethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-tert-butylbenzoyl chloride and 4-(methylthio)benzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 4-tert-Butyl-4’-(thiomethyl)benzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-4’-(thiomethyl)benzophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl and thiomethyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted benzophenone derivatives

Scientific Research Applications

4-tert-Butyl-4’-(thiomethyl)benzophenone has several applications in scientific research:

    Chemistry: It is used as a photoinitiator in polymerization reactions, where it helps initiate the polymerization process upon exposure to light.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and plastics.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-4’-(thiomethyl)benzophenone involves its interaction with specific molecular targets and pathways. For example, as a photoinitiator, it absorbs light energy and undergoes a photochemical reaction to generate reactive species that initiate polymerization. In biological systems, its thiomethyl group can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

4-tert-Butyl-4’-(thiomethyl)benzophenone can be compared with other benzophenone derivatives, such as:

    Benzophenone: The parent compound, which lacks the tert-butyl and thiomethyl substitutions.

    4-tert-Butylbenzophenone: Similar to 4-tert-Butyl-4’-(thiomethyl)benzophenone but without the thiomethyl group.

    4-(Methylthio)benzophenone: Similar to 4-tert-Butyl-4’-(thiomethyl)benzophenone but without the tert-butyl group.

The presence of the tert-butyl and thiomethyl groups in 4-tert-Butyl-4’-(thiomethyl)benzophenone imparts unique chemical properties and reactivity compared to these similar compounds.

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-18(2,3)15-9-5-13(6-10-15)17(19)14-7-11-16(20-4)12-8-14/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHWCYKHLQGNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641774
Record name (4-tert-Butylphenyl)[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73242-05-4
Record name (4-tert-Butylphenyl)[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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